molecular formula C7H3BF7K B1417924 Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate CAS No. 1150655-12-1

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate

Cat. No. B1417924
M. Wt: 270 g/mol
InChI Key: NKFIFIUHQRJHJP-UHFFFAOYSA-N
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Description

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula KFC6H4BCF3 . It is a boron-containing organic compound that contains potassium, fluorine, carbon, and hydrogen atoms .


Molecular Structure Analysis

The molecular structure of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is represented by the empirical formula C7H3BF7K . The molecular weight of this compound is 270.00 .


Physical And Chemical Properties Analysis

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is a solid substance . Its melting point is between 278-291 °C .

Scientific Research Applications

Fluoroalkylation Reactions

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is significant in fluoroalkylation reactions, especially in aqueous media, highlighting advancements in incorporating fluorinated groups into target molecules under environmentally friendly conditions. These reactions are critical for developing new pharmaceuticals, agrochemicals, and functional materials, leveraging fluorine's unique effects on a molecule's properties. The review by Song et al. (2018) underscores the evolution of aqueous fluoroalkylation, aiming for mild, environment-friendly, and efficient methods, thereby contributing to green chemistry (Song et al., 2018).

Synthesis of Fluorine-Containing Compounds

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate's application extends to the synthesis of key intermediates for manufacturing significant compounds like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The practical synthesis approach developed by Qiu et al. (2009) for producing 2-Fluoro-4-bromobiphenyl, utilizing this compound, marks an advancement in creating useful molecules with improved yield and reduced costs (Qiu et al., 2009).

Safety And Hazards

While specific safety and hazard information for Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is not available, it’s generally recommended to avoid ingestion, inhalation, and contact with skin or eyes when handling chemical substances .

properties

IUPAC Name

potassium;trifluoro-[2-fluoro-4-(trifluoromethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF7.K/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIFIUHQRJHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)C(F)(F)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF7K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660273
Record name Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate

CAS RN

1150655-12-1
Record name Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1150655-12-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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